1-[(3-BROMOPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE
Overview
Description
1-[(3-BROMOPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a bromophenyl and a nitrobenzenesulfonyl group
Preparation Methods
The synthesis of 1-[(3-BROMOPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of benzyl chloride to form 3-bromobenzyl chloride.
Piperazine Substitution: The brominated intermediate is then reacted with piperazine under controlled conditions to form 1-[(3-bromophenyl)methyl]piperazine.
Sulfonylation: The final step involves the sulfonylation of the piperazine derivative with 4-nitrobenzenesulfonyl chloride to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and specific reaction conditions to facilitate the reactions.
Chemical Reactions Analysis
1-[(3-BROMOPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(3-BROMOPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3-BROMOPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The bromophenyl group may also contribute to the compound’s binding affinity to certain receptors or enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
1-[(3-BROMOPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE can be compared with similar compounds such as:
1-(4-Bromophenyl)piperazine: This compound lacks the nitrobenzenesulfonyl group, which may result in different biological activities and chemical reactivity.
4-Nitrobenzenesulfonyl chloride: This compound is a precursor in the synthesis of the target compound and has different applications and reactivity.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in the individual components.
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O4S/c18-15-3-1-2-14(12-15)13-19-8-10-20(11-9-19)26(24,25)17-6-4-16(5-7-17)21(22)23/h1-7,12H,8-11,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTUVRHWYUWOSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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